3-Amino-4-[[1-[[1-[[1-[[3-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-oxopropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
3-Amino-4-[[1-[[1-[[1-[[3-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-oxopropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Brand Name:
Vulcanchem
CAS No.:
127633-71-0
VCID:
VC0154419
InChI:
InChI=1S/C35H56N8O9S/c1-19(2)16-25(33(50)41-24(30(37)47)13-15-53-6)40-27(44)12-14-38-35(52)29(20(3)4)43-34(51)26(17-22-10-8-7-9-11-22)42-31(48)21(5)39-32(49)23(36)18-28(45)46/h7-11,19-21,23-26,29H,12-18,36H2,1-6H3,(H2,37,47)(H,38,52)(H,39,49)(H,40,44)(H,41,50)(H,42,48)(H,43,51)(H,45,46)
SMILES:
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CCNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC(=O)O)N
Molecular Formula:
C35H56N8O9S
Molecular Weight:
764.9 g/mol
3-Amino-4-[[1-[[1-[[1-[[3-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-oxopropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
CAS No.: 127633-71-0
Main Products
VCID: VC0154419
Molecular Formula: C35H56N8O9S
Molecular Weight: 764.9 g/mol
CAS No. | 127633-71-0 |
---|---|
Product Name | 3-Amino-4-[[1-[[1-[[1-[[3-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-oxopropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
Molecular Formula | C35H56N8O9S |
Molecular Weight | 764.9 g/mol |
IUPAC Name | 3-amino-4-[[1-[[1-[[1-[[3-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-oxopropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
Standard InChI | InChI=1S/C35H56N8O9S/c1-19(2)16-25(33(50)41-24(30(37)47)13-15-53-6)40-27(44)12-14-38-35(52)29(20(3)4)43-34(51)26(17-22-10-8-7-9-11-22)42-31(48)21(5)39-32(49)23(36)18-28(45)46/h7-11,19-21,23-26,29H,12-18,36H2,1-6H3,(H2,37,47)(H,38,52)(H,39,49)(H,40,44)(H,41,50)(H,42,48)(H,43,51)(H,45,46) |
Standard InChIKey | AEABSNNHNNJKEX-UHFFFAOYSA-N |
SMILES | CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CCNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC(=O)O)N |
Canonical SMILES | CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CCNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC(=O)O)N |
Sequence | DAFVXLM |
PubChem Compound | 3589107 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume